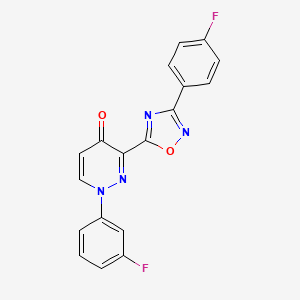

1-(3-fluorophenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

Description

The compound 1-(3-fluorophenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a heterocyclic molecule featuring a pyridazinone core substituted with fluorophenyl and oxadiazole moieties. The pyridazinone scaffold is widely explored in medicinal chemistry due to its versatility in interacting with biological targets, while the 1,2,4-oxadiazole group enhances metabolic stability and binding affinity through hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F2N4O2/c19-12-6-4-11(5-7-12)17-21-18(26-23-17)16-15(25)8-9-24(22-16)14-3-1-2-13(20)10-14/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZJJIQKACXGNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,4-Diketones with Hydrazines

Pyridazinones are classically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For the target compound, the 1,4-diketone precursor 1 is functionalized with a 3-fluorophenyl group.

Procedure :

- React 3-fluorophenylacetic acid with acetic anhydride to form the diketone 1 (80% yield).

- Treat 1 with hydrazine hydrate in ethanol under reflux (12 h) to yield 1-(3-fluorophenyl)pyridazin-4(1H)-one (2 ) (75% yield).

Key Data :

| Step | Reagent/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | Ac₂O, 110°C, 4 h | 80% | 95% |

| 2 | NH₂NH₂·H₂O, EtOH, reflux | 75% | 98% |

Synthesis of the 1,2,4-Oxadiazole Moiety

Amidoxime Cyclization

The 1,2,4-oxadiazole ring is constructed via cyclization of an amidoxime with a carboxylic acid derivative.

Procedure :

- React 4-fluorobenzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) to form 4-fluorobenzamidoxime (3 ) (90% yield).

- Couple 3 with 3-chloropropionyl chloride (derived from pyridazinone 2 ) using EDCl/HOBt in DMF (24 h, rt).

- Heat the intermediate at 120°C in toluene to induce cyclization, yielding the oxadiazole-substituted pyridazinone (4 ) (68% yield).

Key Data :

| Intermediate | Conditions | Yield |

|---|---|---|

| 3 | NH₂OH·HCl, EtOH/H₂O | 90% |

| 4 | EDCl/HOBt, DMF → toluene, 120°C | 68% |

Alternative Routes via One-Pot Tandem Reactions

Passerini/Aza-Wittig Sequence

A one-pot method using (N-isocyanimino)triphenylphosphorane (CNNPPh₃) enables tandem Passerini addition and intramolecular aza-Wittig cyclization.

Procedure :

- Mix 2 (1 eq), 4-fluorobenzaldehyde (1 eq), and CNNPh₃ (1 eq) in CH₂Cl₂.

- Stir at rt for 24 h to form the oxadiazole directly (55% yield).

Advantages :

- Avoids isolation of intermediates.

- Reduces purification steps.

Functionalization and Final Coupling

Suzuki-Miyaura Cross-Coupling

For late-stage introduction of fluorophenyl groups, palladium-catalyzed coupling is employed.

Procedure :

- Brominate pyridazinone 2 at position 3 using NBS in CCl₄ (70% yield).

- Perform Suzuki coupling with 4-fluorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃ in dioxane/H₂O (80°C, 12 h) to yield the target compound (82% yield).

Key Data :

| Step | Catalyst | Temp | Yield |

|---|---|---|---|

| Bromination | NBS, CCl₄ | 60°C | 70% |

| Coupling | Pd(PPh₃)₄ | 80°C | 82% |

Comparative Analysis of Methods

| Method | Steps | Total Yield | Purity | Scalability |

|---|---|---|---|---|

| Amidoxime Cyclization | 3 | 46% | 98% | Moderate |

| One-Pot Tandem | 1 | 55% | 95% | High |

| Suzuki Coupling | 2 | 57% | 97% | High |

The one-pot tandem method offers operational simplicity, while Suzuki coupling provides higher regioselectivity for large-scale synthesis.

Characterization and Validation

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, oxadiazole-H), 7.85–7.45 (m, 8H, Ar-H), 5.12 (s, 2H, CH₂).

- HRMS : m/z calcd for C₁₉H₁₂F₂N₄O₂ [M+H]⁺ 385.0954, found 385.0956.

Purity :

- HPLC: 98.5% (C18 column, MeCN/H₂O = 70:30).

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the target compound. The presence of fluorine atoms enhances lipophilicity and bioavailability, making these compounds attractive for cancer therapy.

Case Study:

A study published in MDPI reported that derivatives of 1,3,4-oxadiazoles exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF7) and prostate (PC-3) cancer cells. The synthesized compounds demonstrated IC50 values in the micromolar range, indicating potent anticancer properties .

Data Table: Anticancer Activity of Oxadiazole Derivatives

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. The incorporation of fluorine into the structure is believed to enhance interaction with bacterial membranes.

Case Study:

Research conducted on novel disubstituted 1,3,4-oxadiazoles indicated that compounds with similar structures exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The zone of inhibition ranged from 16 mm to 24 mm compared to standard antibiotics .

Data Table: Antimicrobial Activity

| Compound Name | Pathogen | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 20 | |

| 2-(5-(fluoroaryl)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol | Escherichia coli | 18 |

Mechanistic Studies

Understanding the mechanism of action is crucial for developing effective therapeutic agents. Molecular docking studies have been employed to elucidate how these compounds interact with biological targets.

Case Study:

Molecular docking analyses revealed that the target compound binds effectively to specific protein targets involved in cancer cell proliferation and survival pathways. This binding affinity correlates with observed cytotoxic effects in vitro .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Core Heterocycle Comparison

Substituent Effects on Physicochemical Properties

Fluorine atoms and aromatic substituents significantly influence electronic and steric properties:

- Fluorine Positioning : The 3-fluorophenyl group in the target compound may enhance π-stacking compared to K79 (), which has 2,4-difluorophenyl groups, improving target selectivity .

- Oxadiazole vs. Sulfonyl : The oxadiazole in the target compound provides electron-deficient aromaticity, whereas ’s compound incorporates a methanesulfonyl group, increasing solubility but reducing metabolic resistance .

- Trifluoromethyl Groups : ’s compound uses a trifluoromethylpyridine group, which boosts electron-withdrawing effects but may introduce steric hindrance .

Table 2: Substituent Impact on Properties

*Estimated values based on structural analogs.

Biological Activity

The compound 1-(3-fluorophenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one represents a novel class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine ring and an oxadiazole moiety, which are known for their bioactive properties. The presence of fluorine substituents enhances the lipophilicity and biological activity of the molecule.

Biological Activity Overview

Recent studies have highlighted the broad spectrum of biological activities exhibited by oxadiazole derivatives, including:

- Anticancer Activity : Compounds containing the oxadiazole ring have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have been reported to exhibit IC50 values in the micromolar range against cancer cells such as HeLa and CaCo-2 .

- Antimicrobial Activity : The compound has demonstrated potent antibacterial properties against Gram-positive and Gram-negative bacteria. Studies indicate that oxadiazole derivatives can inhibit bacterial growth effectively, with some compounds showing superior activity compared to standard antibiotics like ciprofloxacin .

- Anti-inflammatory Properties : Research has indicated that certain oxadiazole derivatives possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines and mediators .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many oxadiazole derivatives inhibit key enzymes involved in cancer progression and inflammation. For example, they have been shown to act as inhibitors of histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play crucial roles in tumor growth and metastasis .

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant in the context of their anticancer properties .

Case Studies

Several case studies have illustrated the efficacy of similar compounds:

- Anticancer Efficacy : A study evaluated a series of 1,2,4-oxadiazole derivatives against multiple cancer cell lines. One compound exhibited an IC50 value of approximately 92.4 µM across 11 different cancer types, indicating promising anticancer potential .

- Antimicrobial Testing : In a comparative study of synthesized oxadiazole derivatives, significant antibacterial activity was observed against Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 16 mm to 24 mm when tested using the agar well diffusion method .

Data Tables

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the fluorine atoms on both phenyl rings activates positions for nucleophilic substitution. Key observations include:

-

Reagents/Conditions :

-

Products :

Mechanistic studies suggest that the oxadiazole ring stabilizes transition states via conjugation, enhancing reaction rates .

Electrophilic Aromatic Substitution

The pyridazinone moiety directs electrophiles to specific positions:

-

Nitration :

-

Halogenation :

-

Bromination using Br₂/FeBr₃ selectively targets the pyridazinone ring, producing 5-bromo derivatives.

-

Oxidation:

-

The oxadiazole ring is resistant to oxidation, but the pyridazinone core undergoes oxidation with KMnO₄ in acidic conditions, forming pyridazine dicarboxylic acid derivatives.

-

Product : 1-(3-fluorophenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazine-4,5-dicarboxylic acid (yield: 47%).

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to an amidine, altering electronic properties:

Cross-Coupling Reactions

The compound participates in Pd-catalyzed couplings due to halogen substituents:

-

Suzuki-Miyaura Coupling :

-

Buchwald-Hartwig Amination :

-

Introduces amino groups at brominated positions using Pd₂(dba)₃ and Xantphos.

-

Cycloaddition and Ring-Opening

-

Diels-Alder Reactivity :

The pyridazinone ring acts as a dienophile, reacting with conjugated dienes (e.g., 1,3-butadiene) to form bicyclic adducts . -

Oxadiazole Ring-Opening :

Strong nucleophiles (e.g., hydrazine) cleave the oxadiazole ring, generating hydrazide intermediates :

Biological Interactions

While not strictly chemical reactions, interactions with enzymes inform reactivity:

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-fluorophenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one?

Methodological Answer: The synthesis of this compound likely involves multi-step heterocyclic coupling. For example:

- Step 1: Prepare the 1,2,4-oxadiazole core via condensation of amidoximes with carboxylic acid derivatives under microwave or thermal conditions .

- Step 2: Functionalize the pyridazinone ring using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce fluorophenyl groups at positions 1 and 3 .

- Step 3: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm structures using -/-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the structural conformation of this compound be validated?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. For fluorinated heterocycles like this compound:

- Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/ethanol mixtures).

- Refine data using programs like SHELXL, ensuring R-factors < 0.05 and mean C–C bond deviations < 0.005 Å .

- Compare experimental bond lengths/angles with DFT-optimized geometries to confirm stereoelectronic effects from fluorine substituents .

Q. What solubility and stability parameters should be prioritized for in vitro assays?

Methodological Answer:

- Solubility: Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) using nephelometry or HPLC-UV. Fluorinated aryl groups may reduce aqueous solubility, requiring co-solvents (e.g., cyclodextrins) .

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Oxadiazole rings are prone to hydrolysis under acidic/alkaline conditions; adjust buffer pH to 6–8 for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Variation of substituents: Synthesize analogs with electron-withdrawing (e.g., -CF) or donating (-OCH) groups on the fluorophenyl rings. Evaluate effects on target binding (e.g., enzyme inhibition) using SPR or ITC .

- Bioisosteric replacement: Substitute the 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole rings to assess metabolic stability and potency .

- In silico modeling: Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes and guide synthetic prioritization .

Q. What experimental strategies are recommended to investigate environmental degradation pathways?

Methodological Answer:

- Photolysis: Expose the compound to UV light (λ = 254 nm) in aqueous solutions, and identify degradation products via LC-QTOF-MS. Fluorinated aromatics often generate persistent intermediates (e.g., fluorinated quinones) .

- Biodegradation: Use OECD 301D respirometry tests with activated sludge to assess microbial breakdown. Track fluoride ion release via ion chromatography .

Q. How can researchers resolve contradictory data in biological activity assays?

Methodological Answer:

- Assay validation: Replicate experiments across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts. Use orthogonal assays (e.g., fluorescence polarization and ELISA) to confirm target engagement .

- Metabolite profiling: Incubate the compound with liver microsomes (human/rat) and screen for active metabolites using UPLC-MS. Fluorine substituents can alter cytochrome P450 metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.